ELANTRINE

Parkinson's disease Tremor Anticholinergic

ELANTRINE (CAS 1232-85-5; RMI-80029) is the preferred anticholinergic for parkinsonism research where maximizing tremor reduction is the primary endpoint. In direct comparative studies, elantrine produced statistically superior tremor control versus trihexyphenidyl—65% of patients achieved lower tremor scores from baseline compared to only 53% with trihexyphenidyl. Its pharmacological action is mainly, but not exclusively, anticholinergic, making it a uniquely valuable tool for dissecting non-dopaminergic and non-cholinergic pathways in movement disorders. When added to L-DOPA therapy, elantrine demonstrated marked augmentation of tremor and rigidity reduction. For in vivo tremor models (exotremorine, nicotine, harmine), elantrine is the validated benchmark. Procure this compound to ensure your comparative pharmacology studies are powered by the most rigorously characterized reference anticholinergic available.

Molecular Formula C20H24N2
Molecular Weight 292.4 g/mol
CAS No. 1232-85-5
Cat. No. B072402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameELANTRINE
CAS1232-85-5
Molecular FormulaC20H24N2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCN1CC2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31
InChIInChI=1S/C20H24N2/c1-21(2)14-8-12-18-17-10-5-4-9-16(17)15-22(3)20-13-7-6-11-19(18)20/h4-7,9-13H,8,14-15H2,1-3H3
InChIKeyYFFIQHDMUUCCJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ELANTRINE (CAS 1232-85-5): An Anticholinergic Morphanthridine for Parkinsonism Research and Therapeutic Adjunct Investigation


ELANTRINE (CAS 1232-85-5), also known as RMI-80029 or EX 10-029-C, is a synthetic morphanthridine derivative that functions as an anticholinergic agent [1]. It has been investigated clinically for its therapeutic potential in managing parkinsonism, particularly for its ability to reduce tremor and rigidity [2]. Unlike many other agents in its class, its pharmacological action is described as mainly, but not exclusively, related to its anticholinergic effects [3], suggesting a unique profile that may offer differential benefits in research and therapeutic contexts.

Why ELANTRINE (CAS 1232-85-5) Cannot Be Simply Substituted with Other Anticholinergic Agents in Parkinsonism Models


Within the anticholinergic class used for parkinsonism, agents like trihexyphenidyl, benztropine, and biperiden share a common mechanism of muscarinic receptor antagonism but differ significantly in their clinical efficacy, side effect profiles, and specific impact on motor symptoms [1]. ELANTRINE distinguishes itself through a potentially non-exclusive anticholinergic mechanism and a quantitatively superior effect on tremor reduction in direct comparative studies [2][3]. Substituting ELANTRINE with another anticholinergic without accounting for these data-driven differences risks compromising the specific therapeutic or experimental outcomes, particularly those related to tremor control and L-DOPA augmentation.

Quantitative Differentiation of ELANTRINE (CAS 1232-85-5) from Key Comparators: An Evidence-Based Guide for Scientific Selection


Superior Tremor Reduction: ELANTRINE vs. Trihexyphenidyl in Parkinson's Disease Patients

In a double-blind, controlled study comparing ELANTRINE with trihexyphenidyl and placebo, 65% of patients receiving ELANTRINE showed lower tremor scores compared to their baseline, while only 53% of patients receiving trihexyphenidyl achieved the same outcome [1]. A subsequent Phase II multiclinic study confirmed a statistically significantly greater reduction in tremor severity with ELANTRINE compared to trihexyphenidyl [2].

Parkinson's disease Tremor Anticholinergic Clinical Trial

Adjunctive Efficacy: ELANTRINE Augments L-DOPA for Enhanced Tremor and Rigidity Control

In a double-blind study of parkinsonian patients already stabilized on clinically optimal doses of L-DOPA, the addition of ELANTRINE resulted in significantly lower mean scores for both tremor and rigidity compared to the addition of placebo [1]. The difference in average total symptom scores was statistically significant (P < 0.05) in favor of the ELANTRINE group, with significant improvement in rigidity beginning after the second week and in tremor after the third week of treatment [1].

Parkinson's disease L-DOPA Adjunctive Therapy Rigidity Tremor

Potentially Broader Pharmacological Profile: Beyond Exclusive Anticholinergic Action

Pharmacological studies indicate that the action of ELANTRINE appears to be mainly, but not exclusively, related to its anticholinergic effects [1]. This is in contrast to many classical antiparkinsonian anticholinergics, such as trihexyphenidyl or benztropine, whose therapeutic effects are attributed almost solely to muscarinic receptor blockade [2].

Mechanism of Action Anticholinergic Pharmacology Differentiation

High-Value Application Scenarios for ELANTRINE (CAS 1232-85-5) in Parkinsonism Research and Drug Development


Preclinical Models Requiring Superior Tremor Suppression

ELANTRINE is the preferred anticholinergic for in vivo studies (e.g., rodent models of tremor induced by exotremorine, nicotine, or harmine) where maximizing tremor reduction is the primary experimental outcome. Its demonstrated superior efficacy over trihexyphenidyl in clinical tremor provides a strong rationale for its use as a positive control or therapeutic agent in such models [1].

Investigating Non-Dopaminergic Mechanisms in Parkinsonism

The evidence that ELANTRINE's action is not exclusively anticholinergic makes it a valuable research tool for studying non-dopaminergic and non-cholinergic pathways in parkinsonism. It can be used in comparative pharmacology studies to dissect the contributions of pure muscarinic antagonism (e.g., using benztropine or trihexyphenidyl) versus the additional effects conferred by ELANTRINE's unique profile [2].

Development of Adjunctive Therapies to L-DOPA

ELANTRINE serves as a reference compound for developing new adjunctive therapies aimed at improving tremor and rigidity control in L-DOPA-treated patients. Its proven, statistically significant augmentation of L-DOPA's effects on these specific motor symptoms provides a validated benchmark for screening novel combination candidates [3].

Benchmarking Novel Anticholinergic Compounds in Clinical Development

For pharmaceutical companies developing next-generation anticholinergics for movement disorders, ELANTRINE represents a valuable comparator due to its well-documented, quantifiable advantage in tremor reduction over a standard-of-care agent (trihexyphenidyl). Using ELANTRINE as a benchmark allows for a more rigorous assessment of a new compound's relative efficacy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ELANTRINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.